

# Application Note: Designing and Characterizing Cycloparaphenylene-Based Molecular Bearings

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## Compound of Interest

Compound Name: [10]Cycloparaphenylene

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## Introduction: The Promise of Molecular Bearings

The miniaturization of mechanical devices to the molecular scale is a cornerstone of nanotechnology, with profound implications for fields ranging from targeted drug delivery to advanced materials science.[1] At the heart of many of these envisioned nanomachines lies the molecular bearing, a fundamental component that enables controlled rotational motion.[2][3] Among the various scaffolds for constructing such devices, [n]cycloparaphenylenes ([n]CPPs), also known as "carbon nano hoops," have emerged as exceptional candidates for the wheel component.[4]

[n]CPPs are a class of radially  $\pi$ -conjugated macrocycles composed of n para-linked benzene rings, forming a strained, hoop-shaped structure.[5][6] This unique architecture imparts several advantageous properties, including a well-defined cavity, size-dependent optoelectronic characteristics, and a concave  $\pi$ -surface ideal for host-guest interactions.[4][7] When a suitable linear molecule, or "axle," is threaded through the CPP "wheel" and capped with bulky stopper groups to prevent dethreading, a rotaxane is formed.[8][9] This mechanically interlocked molecule can function as a molecular bearing, with the wheel component capable of rotating

around the axle. The study of the dynamics of this rotation provides critical insights into the forces governing molecular motion at the nanoscale.

This application note provides a comprehensive guide to the design, synthesis, and characterization of a cycloparaphenylene-based molecular bearing, using the well-studied[10]CPP nanohoop and a fullerene-based axle as a representative example. We will detail the synthetic protocols, characterization techniques, and data analysis required to validate the structure and quantify the rotational dynamics of these fascinating molecular machines.

## Design Principles: Selecting the Wheel and Axle

The rational design of a molecular bearing requires careful consideration of the wheel and axle components to ensure efficient assembly and desired rotational properties.

The Cycloparaphenylene Wheel:

The size of the [n]CPP is a critical design parameter. The diameter of the nanohoop's cavity must be large enough to accommodate the axle, but not so large that the stabilizing host-guest interactions are weakened.[10]CPP is an excellent choice for many applications as it can be synthesized on a gram scale and its cavity is well-suited for encapsulating guests like C60 fullerene.[5][11][12] The electronic properties of the CPP can also be tuned by introducing functional groups onto the phenylene units, which can influence the host-guest interactions and the photophysical properties of the final assembly.[13][14]

The Fullerene Axle:

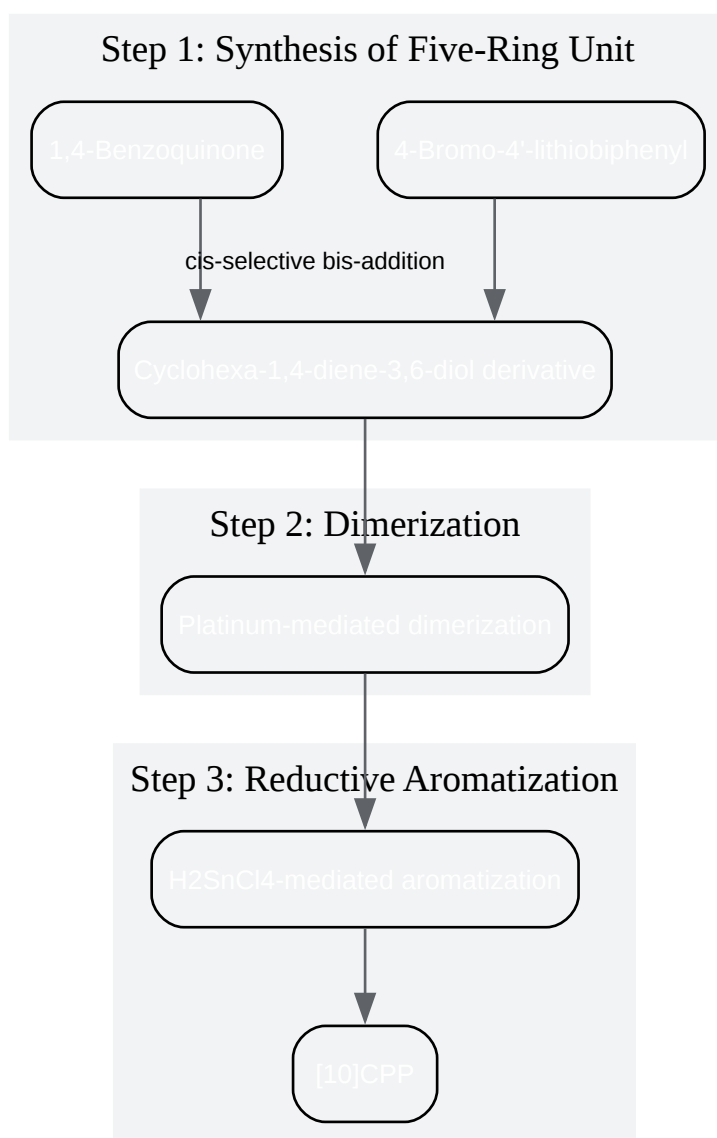
Fullerenes, particularly C60, are ideal candidates for the axle component in CPP-based molecular bearings due to their complementary convex  $\pi$ -surface, which engages in strong concave-convex  $\pi$ - $\pi$  interactions with the interior of the CPP.[5][12][15] To create a stable rotaxane, the fullerene must be functionalized with bulky stopper groups that are too large to pass through the CPP cavity.

## Experimental Protocols

## Protocol 1: Synthesis of [10]Cycloparaphenylene ([10]CPP)

This protocol is adapted from the gram-scale synthesis developed by Yamago and coworkers, which utilizes a platinum-mediated dimerization and a subsequent reductive aromatization.[11]

Workflow for [10]CPP Synthesis:



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Caption: Synthetic workflow for [10]cycloparaphenylene.

## Materials:

- 1,4-Benzoquinone
- 4,4'-Dibromobiphenyl
- n-Butyllithium (n-BuLi)
- Platinum(II) chloride (PtCl<sub>2</sub>)
- Tin(II) chloride dihydrate (SnCl<sub>2</sub>·2H<sub>2</sub>O)
- Hydrochloric acid (HCl)
- Anhydrous solvents (THF, Toluene)
- Standard glassware for air-sensitive reactions (Schlenk line, etc.)

## Procedure:

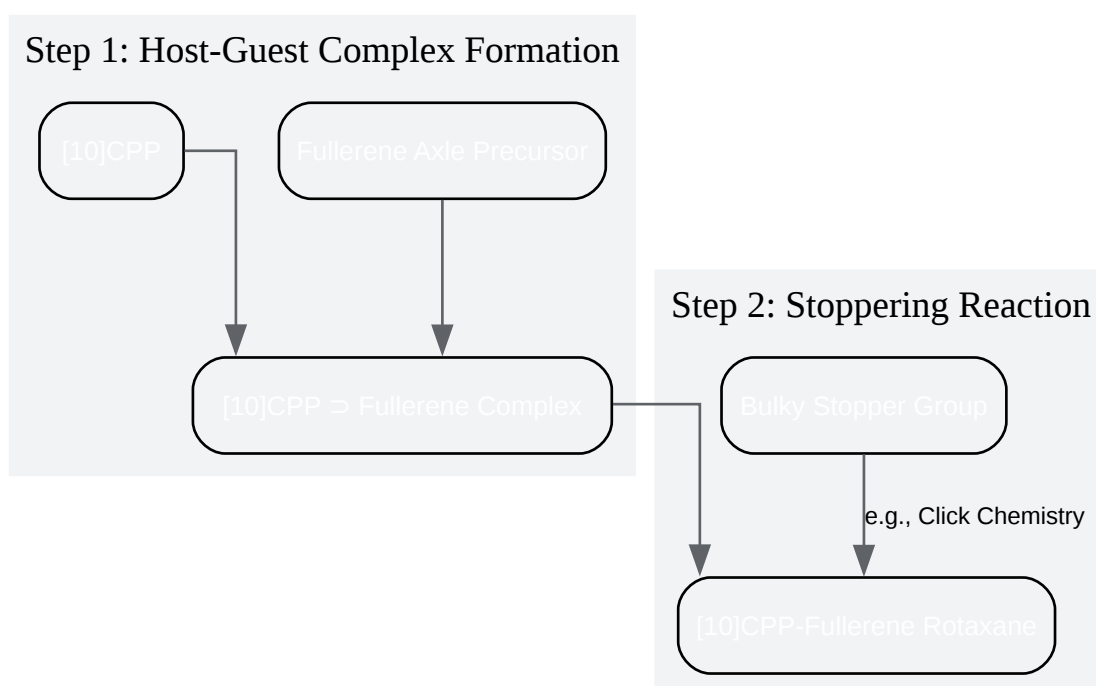
- Synthesis of the Five-Ring Precursor:
  - In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4,4'-dibromobiphenyl in anhydrous THF.
  - Cool the solution to -78 °C and add n-BuLi dropwise to generate 4-bromo-4'-lithiobiphenyl.
  - In a separate flask, dissolve 1,4-benzoquinone in anhydrous THF at -78 °C.
  - Slowly add the solution of 4-bromo-4'-lithiobiphenyl to the benzoquinone solution.
  - After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
  - Quench the reaction with a saturated aqueous solution of ammonium chloride.
  - Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the resulting cyclohexa-1,4-diene-3,6-diol derivative by column chromatography.
- Platinum-Mediated Dimerization:
  - Dissolve the purified five-ring precursor in toluene.
  - Add PtCl<sub>2</sub> and heat the mixture to reflux.
  - Monitor the reaction by TLC until the starting material is consumed.
  - Cool the reaction mixture to room temperature and filter to remove insoluble platinum species.
  - Concentrate the filtrate under reduced pressure and purify the resulting platinum complex by column chromatography.
- Reductive Aromatization to [10]CPP:
  - Prepare a solution of H<sub>2</sub>SnCl<sub>4</sub> by dissolving SnCl<sub>2</sub>·2H<sub>2</sub>O in concentrated HCl.
  - Dissolve the platinum complex in an appropriate solvent (e.g., dichloromethane).
  - Add the H<sub>2</sub>SnCl<sub>4</sub> solution to the solution of the platinum complex and stir vigorously at room temperature.
  - Monitor the reaction by fluorescence. The appearance of a bright blue fluorescence indicates the formation of [10]CPP.
  - Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
  - Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude [10]CPP by column chromatography on silica gel to obtain a bright yellow solid.

## Protocol 2: Assembly of a[10]CPP-Fullerene Molecular Bearing

This protocol utilizes a "threading-followed-by-stoppering" approach, where a fullerene derivative with a reactive handle is first threaded into the [10]CPP, followed by the attachment of a bulky stopper group. A concave-convex  $\pi$ - $\pi$  template approach can facilitate this process.[16]

Workflow for Molecular Bearing Assembly:



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Caption: Assembly of a[10]CPP-Fullerene Rotaxane.

Materials:

- [10]CPP (from Protocol 1)
- C60-fullerene derivative with a reactive handle (e.g., an azide or alkyne for click chemistry)
- Bulky stopper group with a complementary reactive handle (e.g., a bulky alkyne or azide)

- Copper(I) catalyst (e.g., CuI) and a ligand (e.g., TBTA) for CuAAC click chemistry
- Anhydrous solvents (e.g., toluene, THF)

Procedure:

- Formation of the Pseudorotaxane Complex:
  - Dissolve[10]CPP and the fullerene axle precursor in a suitable solvent (e.g., toluene) in a 1:1 molar ratio.
  - Stir the solution at room temperature to allow for the formation of the host-guest complex (pseudorotaxane). The formation of the complex can often be monitored by changes in the solution's color or fluorescence.
- Stoppering Reaction (Example using CuAAC Click Chemistry):
  - To the solution of the pseudorotaxane, add the bulky stopper group.
  - Add the copper(I) catalyst and ligand under an inert atmosphere.
  - Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or HPLC).
  - Upon completion, pass the reaction mixture through a short plug of silica gel to remove the copper catalyst.
  - Concentrate the filtrate under reduced pressure.
  - Purify the resulting[10]CPP-fullerene rotaxane by column chromatography and/or preparative HPLC to separate it from unthreaded axle and free[10]CPP.

## Characterization and Data Analysis

Thorough characterization is essential to confirm the formation of the molecular bearing and to study its dynamic properties.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for characterizing rotaxanes. The  $^1\text{H}$  NMR spectrum provides clear evidence of the mechanical bond.

- Evidence of Threading: Upon formation of the rotaxane, the proton signals of the axle that are located inside the cavity of the [10]CPP will experience a significant upfield shift due to the shielding effect of the nanohoop's  $\pi$ -system. Conversely, the protons of the [10]CPP will also show a shift in their resonance, indicating the presence of the guest.
- 2D NMR: 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space correlations between the protons of the [10]CPP and the axle, further confirming their close proximity in the rotaxane structure.

Table 1: Representative  $^1\text{H}$  NMR Chemical Shift Changes upon Rotaxane Formation

Proton	Free Axle (ppm)	Axle in Rotaxane (ppm)	$\Delta\delta$ (ppm)
Axle-H (inside CPP)	7.5	5.5	-2.0
Axle-H (outside CPP)	7.3	7.2	-0.1
[10]CPP-H	7.8	7.9	+0.1

## Single-Crystal X-ray Diffraction

Obtaining a single crystal of the molecular bearing provides unambiguous proof of its structure. [8][17]

Sample Preparation:

- High-purity sample of the rotaxane is required.
- Crystals are typically grown by slow evaporation of a solvent, vapor diffusion of a non-solvent, or slow cooling of a saturated solution.

Data Interpretation:

- The crystal structure will clearly show the axle threaded through the [10]CPP ring.

- Key parameters to analyze include the distances between the axle and the inner surface of the CPP, which provide insight into the nature and strength of the host-guest interactions.
- The positions of the stopper groups relative to the CPP confirm the mechanically interlocked nature of the molecule.

## Variable-Temperature (VT) NMR Spectroscopy for Rotational Dynamics

VT-NMR is a key technique for studying the rotational dynamics of the CPP wheel around the axle.<sup>[18]</sup> By monitoring the NMR spectrum at different temperatures, it is possible to determine the energy barrier for this rotation.

### Protocol 3: VT-NMR Analysis

- Sample Preparation: Prepare a solution of the purified rotaxane in a suitable deuterated solvent that has a wide temperature range (e.g., toluene-d8).
- Data Acquisition:
  - Acquire a series of <sup>1</sup>H NMR spectra at different temperatures, starting from a low temperature where the rotation is slow on the NMR timescale (separate signals for different rotational isomers may be observed) to a high temperature where the rotation is fast (averaged signals).
  - The temperature at which the distinct signals coalesce into a single broad peak is the coalescence temperature (T<sub>c</sub>).
- Data Analysis and Calculation of Rotational Barrier:
  - The rate constant (k) for the rotational process at the coalescence temperature can be calculated using the equation:  $k = (\pi * \Delta\nu) / \sqrt{2}$  where  $\Delta\nu$  is the difference in the chemical shifts of the two exchanging signals at low temperature (in Hz).
  - The Gibbs free energy of activation ( $\Delta G^\ddagger$ ), which represents the rotational energy barrier, can then be calculated using the Eyring equation:<sup>[3][19][20][21][22]</sup>  $\Delta G^\ddagger = -RT \ln(kh /$

( $kBT_c$ ) where  $R$  is the gas constant,  $h$  is Planck's constant, and  $k_B$  is the Boltzmann constant.

Table 2: Example Data for Rotational Barrier Calculation

Parameter	Value
Coalescence Temperature ( $T_c$ )	300 K
Chemical Shift Difference ( $\Delta\nu$ )	100 Hz
Calculated Rate Constant ( $k$ )	222 s <sup>-1</sup>
Calculated Rotational Barrier ( $\Delta G^\ddagger$ )	15.2 kcal/mol

## Conclusion and Outlook

The design and synthesis of cycloparaphenylene-based molecular bearings represent a significant achievement in the field of molecular machinery. The protocols and characterization techniques outlined in this application note provide a roadmap for researchers to create and analyze these complex and fascinating molecules. The ability to control and quantify molecular rotation opens up exciting possibilities for the development of novel functional materials, molecular switches, and nanomechanical devices. Future work in this area will likely focus on the design of more complex multi-component systems with even greater control over their dynamic behavior, paving the way for the realization of sophisticated artificial molecular machines.

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